1-(3-Methylquinoxalin-2-YL)ethanone is an organic compound with the molecular formula CHNO. It belongs to the quinoxaline family, which is characterized by a bicyclic structure composed of two fused aromatic rings, specifically a benzene and a pyrazine ring. This compound features a methyl group at the 3-position and an ethanone group at the 1-position of the quinoxaline ring. Quinoxaline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
The synthesis of 1-(3-Methylquinoxalin-2-YL)ethanone can be accomplished through several methods, one of which involves the reaction of 3-diazopentane-2,4-dione with o-phenylenediamine. This reaction typically occurs under reflux conditions in solvents such as ethanol or methanol, leading to the formation of the desired product. The yield can be optimized through variations in temperature and solvent choice .
Another notable method for synthesizing this compound is via ultrasound-assisted reactions, which have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. For example, using ultrasound irradiation can decrease reaction times from several hours to less than an hour while enhancing yields from approximately 30%–55% to 65%–88%.
1-(3-Methylquinoxalin-2-YL)ethanone is capable of undergoing various chemical reactions:
The mechanism of action for 1-(3-Methylquinoxalin-2-YL)ethanone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it has been noted for its potential antimicrobial properties, possibly through inhibition of enzymes involved in microbial growth .
Additionally, research indicates that quinoxaline derivatives can act as inhibitors for specific pathways related to cancer progression, highlighting their potential role in therapeutic applications .
1-(3-Methylquinoxalin-2-YL)ethanone has several scientific uses:
Ligand-based design optimizes the quinoxaline scaffold to enhance binding affinity to biological targets. For 1-(3-methylquinoxalin-2-yl)ethanone, the 3-methyl group and acetyl moiety are critical for hydrophobic interactions and hydrogen bonding. In VEGFR-2 inhibitors, the quinoxaline core occupies the ATP-binding site, with the acetyl group acting as a hydrogen-bond acceptor to residues like Glu883 and Asp1044 [2]. Modifications at the 2-position (e.g., acetyl substituents) improve kinase inhibition, as demonstrated by derivatives showing IC₅₀ values of 2.9–5.4 µM against VEGFR-2, comparable to sorafenib (IC₅₀ = 3.07 nM) [2].
Key design principles include:
Table 1: Ligand-Based Optimization of Quinoxaline Derivatives
Quinoxaline Position | Functional Group | Target Interaction | Biological Activity (IC₅₀) |
---|---|---|---|
C-2 | Acetyl (Ethanone) | H-bond with Glu883/Asp1044 | VEGFR-2: 2.9–5.4 µM |
C-3 | Methyl | Hydrophobic pocket occupancy | Cytotoxicity: 2.1–9.8 µM (HepG2) |
C-6/C-7 | Halogens (Cl, F) | Enhanced electronic properties | M. tuberculosis MIC: 1.6 µM |
This method constructs the quinoxaline core via acid-catalyzed cyclocondensation. 1-(3-Methylquinoxalin-2-yl)ethanone is synthesized by reacting o-phenylenediamine with sodium pyruvate (an α-ketocarboxylic acid derivative) under reflux. The reaction proceeds via Schiff base formation, followed by dehydrogenation to yield 3-methylquinoxalin-2(1H)-one, which is acetylated to the target ethanone [4] [7].
Optimization insights:
Table 2: Cyclocondensation Routes to Quinoxaline Core
Starting Material | Conditions | Product | Yield | Green Metrics |
---|---|---|---|---|
o-Phenylenediamine + Sodium pyruvate | Reflux, 6 h, ethanol | 3-Methylquinoxalin-2(1H)-one | 75% | Atom economy: 85% |
3-Methylquinoxalin-2(1H)-one + Ac₂O | Acetic anhydride, 80°C | 1-(3-Methylquinoxalin-2-yl)ethanone | 82% | E-factor: 8.2 |
Ultrasound irradiation (20–80 kHz) accelerates quinoxaline synthesis through cavitation, generating localized hotspots (~5000 K) that improve mass transfer and reaction kinetics. For 1-(3-methylquinoxalin-2-yl)ethanone, sonication reduces reaction times by 50–70% and boosts yields by 15–30% compared to thermal methods [9].
Key advancements:
Late-stage functionalization diversifies the quinoxaline scaffold for drug discovery. The acetyl group of 1-(3-methylquinoxalin-2-yl)ethanone enables:
Notable examples:
Table 3: Functionalized Derivatives and Biological Activities
Derivative | Functionalization | Biological Target | Activity |
---|---|---|---|
6-(4-Fluorophenyl)piperazine | C-6 amination | M. tuberculosis | MIC: 1.6 µM |
6,7-Dichloro-3-methylquinoxaline | C-6/C-7 chlorination | VEGFR-2 | IC₅₀: 2.9 µM |
2-Acetyl-3-methylquinoxaline chalcone | Acetyl enolization | HepG2 cancer cells | IC₅₀: 2.1 µM |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1